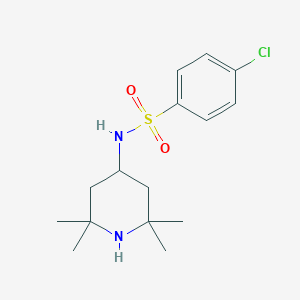
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, also known as Nifurtimox, is a nitrofuran derivative that has been used as an anti-parasitic drug for over 40 years. It was first synthesized in the 1960s and has since been used to treat Chagas disease, a parasitic infection caused by the protozoan Trypanosoma cruzi. In recent years, Nifurtimox has also been found to have potential applications in cancer therapy.
Mechanism of Action
The mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide is not fully understood, but it is believed to involve the production of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids. In cancer cells, 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been shown to induce the production of ROS, leading to oxidative stress and ultimately, apoptosis.
Biochemical and physiological effects
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its anti-parasitic and anti-cancer properties, it has been shown to have anti-inflammatory effects and to inhibit the growth of certain bacteria and fungi. It has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been extensively studied, so there is a large body of literature on its properties and potential applications. However, one limitation is that it can be toxic to cells at high concentrations, so care must be taken when using it in experiments.
Future Directions
There are a number of potential future directions for research on 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide. One area of interest is the development of new analogs of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide that may have improved anti-cancer properties. Another area of interest is the study of the mechanism of action of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide, particularly its effects on ROS production and oxidative stress. Finally, there is potential for the use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in combination with other anti-cancer drugs to improve their efficacy.
Synthesis Methods
The synthesis of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves the reaction of 2-methylpyridine with furan-2-carboxylic acid in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-nitro-2-furaldehyde in the presence of a base, such as triethylamine, to form 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide.
Scientific Research Applications
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide has been extensively studied for its anti-parasitic properties and has been used to treat Chagas disease in many countries. In recent years, there has been increasing interest in the potential use of 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide in cancer therapy. Studies have shown that 5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
Molecular Formula |
C11H9N3O4 |
|---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
5-nitro-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-4-5-10(18-9)14(16)17)13-7-8-3-1-2-6-12-8/h1-6H,7H2,(H,13,15) |
InChI Key |
RRUCAAUZCDYXHK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B246173.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)
![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![3-methyl-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B246188.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246196.png)
![N-{3-[(3-chlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246198.png)